[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step reactions. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . Another method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones under microwave irradiation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal activities. The presence of the thiazole and triazole rings contributes to its biological activity .
Medicine
In medicine, derivatives of this compound are being explored for their potential use as anticancer agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors .
Mechanism of Action
The mechanism of action of [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart from these similar compounds is its unique combination of thiazole, triazole, and thiophene rings. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4S3/c1-22-15(14-3-2-8-23-14)20-21-17(22)25-10-13-9-24-16(19-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWZQAQVFIAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)F)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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